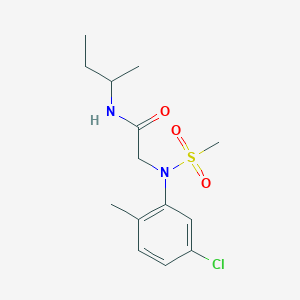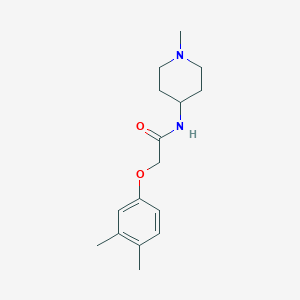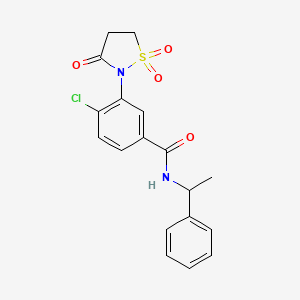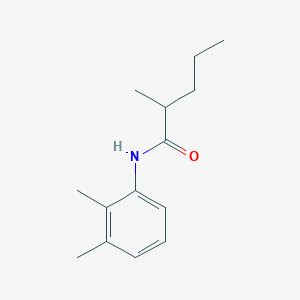
N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a nitrogen oxide (NO) independent soluble guanylate cyclase (sGC) activator. It is a promising drug candidate for the treatment of various cardiovascular and pulmonary diseases.
Mechanism of Action
BAY 41-2272 activates sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells and vasodilation, which reduces vascular resistance and improves blood flow. BAY 41-2272 acts independently of N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is the most common activator of sGC.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects. It increases cGMP levels, activates protein kinase G (PKG), and inhibits rho kinase (ROCK). It also reduces oxidative stress and inflammation. These effects contribute to the drug's vasodilatory and cardioprotective effects.
Advantages and Limitations for Lab Experiments
BAY 41-2272 has several advantages for lab experiments. It is a potent and selective sGC activator, which makes it a valuable tool for studying the N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide-sGC-cGMP pathway. It also has a long half-life, which allows for sustained activation of sGC. However, BAY 41-2272 has some limitations. It is not suitable for in vivo studies because it is poorly soluble and has low bioavailability. It also has potential off-target effects, which may complicate data interpretation.
Future Directions
There are several future directions for the research and development of BAY 41-2272. One direction is to improve its solubility and bioavailability to make it suitable for in vivo studies. Another direction is to investigate its potential therapeutic effects in other diseases, such as diabetes and cancer. Finally, further studies are needed to elucidate its mechanism of action and potential off-target effects.
Synthesis Methods
BAY 41-2272 can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with sec-butylamine to obtain N~1~-(sec-butyl)-4-chloro-3-nitrobenzamide. This intermediate is then reduced with borane-methyl sulfide complex to obtain N~1~-(sec-butyl)-4-chloro-3-aminobenzamide. Finally, this compound is reacted with 5-chloro-2-methylphenyl isocyanate and methylsulfonyl chloride to obtain BAY 41-2272.
Scientific Research Applications
BAY 41-2272 has been extensively studied for its potential therapeutic effects in various cardiovascular and pulmonary diseases. It has been shown to improve pulmonary hypertension, reduce vascular resistance, and increase cardiac output. It also has potential applications in the treatment of erectile dysfunction, sickle cell disease, and stroke.
properties
IUPAC Name |
N-butan-2-yl-2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-5-11(3)16-14(18)9-17(21(4,19)20)13-8-12(15)7-6-10(13)2/h6-8,11H,5,9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKMLCVYBHCCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=C(C=CC(=C1)Cl)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5065164.png)
![N-(3-isoxazolylmethyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5065171.png)
![N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5065178.png)
![methyl 6-ethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065183.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5065192.png)

![3,4-dichloro-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5065204.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5065218.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065219.png)
![2-[(4-nitrobenzoyl)amino]ethyl acetate](/img/structure/B5065225.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5065231.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5065249.png)
